molecular formula C16H12N2O3 B2416080 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 16798-54-2

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2416080
CAS No.: 16798-54-2
M. Wt: 280.283
InChI Key: FPULHXWGWWVYPV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 16798-54-2) is a quinolinone carboxamide derivative recognized as a privileged scaffold in medicinal chemistry for developing multi-target agents . This compound is part of a class of molecules extensively investigated for significant anti-inflammatory activity, primarily through the inhibition of lipoxygenase (LOX) enzymes and the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α . It also demonstrates promising anti-proliferative effects, with research showing that structurally similar 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives exhibit potent activity against a range of human cancer cell lines, including pancreatic (PANC-1), cervical (HeLa), and breast (MDA-MB-231) cancers . The core 4-hydroxy-2-quinolinone structure contributes to antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation, making it a compelling candidate for research into diseases involving oxidative stress . Furthermore, derivatives of this scaffold have been identified as Aryl hydrocarbon Receptor (AhR) activators, indicating potential for application in immune and autoimmune disease research . Synthesized via classical coupling methods involving 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and aniline, this compound is provided for research purposes only . All products are strictly for Research Use Only and are not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULHXWGWWVYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Coupling

Reacting 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with aniline in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.

Optimization Data :

Parameter Optimal Value
Coupling Agent HOBt/DCC
Solvent Dichloromethane
Reaction Time 12 hours
Yield 68–72%

Solid-Phase Synthesis

A modern approach utilizes polystyrene-supported HOBt to facilitate amide bond formation. This method enhances purity by minimizing soluble byproducts and simplifies purification through filtration.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

  • Continuous Flow Reactors : Replace batch processes for cyclization and hydrolysis steps, improving thermal control and throughput.
  • Catalytic Recycling : Palladium catalysts from coupling reactions are recovered via filtration and reused, reducing costs.
  • Purification Techniques : Recrystallization from ethanol-water mixtures achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods :

Method Yield (%) Purity (%) Scalability
Classical Coupling 72 98 Moderate
Solid-Phase Synthesis 85 99.5 High
Industrial Process 90 99.9 Very High

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinolinone carboxamide derivative that has been investigated for its bioactivity, particularly its anti-inflammatory and anti-proliferative properties . The quinoline moiety, a heterocyclic structure, is known for its potential to offer a multi-target profile in drug development .

Anti-inflammatory Activity

4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have demonstrated anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines .

  • Inhibition of Pro-inflammatory Cytokines: A study involving 28 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives showed that derivative 13a significantly inhibited the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) . This inhibition was observed in J774A.1, THP-1, and LX-2 cells, and it also inhibited the activation of the NF-κB pathway .
  • LOX Inhibitory Activity: Quinolinone carboxamides have been evaluated for their ability to inhibit soybean lipoxygenase (LOX), which indicates their anti-inflammatory activity . Specific compounds, such as 3h and 3s , have shown significant LOX inhibitory activity with an IC50 value of 10 μM .

Anti-proliferative Activity

Certain 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids have been designed and synthesized for their anti-proliferative properties .

  • In vitro Anti-proliferative Activity: A series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids were tested against PANC 1, HeLa, and MDA-MB-231 cell lines . Compounds 8d , 8e , 8f , 8g , 8h , and 8k displayed considerable anti-proliferative activity, with GI50 values ranging from 0.15 to 1.4 μM .
  • Cytotoxic Effects on Cancer Cell Lines: Two 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives (q8 and q9 ) exhibited potent cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Certain quinolinone-carboxamide compounds (q6 and q7 ) have shown significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines .

Multi-Target Activity

The quinoline moiety's ability to offer a multi-target profile has made it an interesting subject in medicinal chemistry and drug design for treating multi-factorial diseases .

  • Antioxidant and LOX Inhibitory Activity: Carboxamide 3g and quinolinone hybrid 11e with acetylated ferulic acid have demonstrated combined antioxidant and LOX inhibitory activity . Compound 3g showed an IC50 of 27.5 μM for LOX inhibition, 100% inhibition of lipid peroxidation, 67.7% hydroxyl radical scavenging ability, and 72.4% activity in the ABTS radical cation decolorization assay. Compound 11e exhibited an IC50 of 52 μM for LOX inhibition and 97% inhibition of lipid peroxidation .

Other Applications and Identifiers

  • ChemDiv Screening Compound: ChemDiv offers the compound 1712-1512, identified as 4-hydroxy-2-oxo-N-phenyl-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, as a screening compound .
  • Available Formats: This compound is available in glass vials and 96-tube racks .
  • Compound Identifiers: The compound has various identifiers, including its molecular formula (C19H16N2O3), IUPAC name, SMILES notation, and InChI key .
  • Synonyms: 4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is also known as Linomide, FCF-89, LS-2616, and ABR212616 .
  • PubChem Information: PubChem provides data on 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, including its structure, chemical names, and physical and chemical properties .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .

Biological Activity

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through various methods, typically involving the cyclization of anthranilic acid derivatives with reagents such as ethyl acetoacetate under acidic conditions. This process is followed by hydrolysis and amide formation, yielding a product with significant pharmaceutical potential.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that certain compounds effectively inhibited bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.23 mg/mL to 0.70 mg/mL .

Anti-inflammatory Effects

In a recent investigation focusing on acute lung injury (ALI) and sepsis, derivative 13a of the compound demonstrated significant anti-inflammatory effects. It inhibited the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Furthermore, in vivo studies showed that this derivative improved survival rates in mice subjected to LPS-induced sepsis and reduced pathological changes in lung tissue .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzyme active sites, inhibiting their function. This mechanism is crucial for its antimicrobial and anti-inflammatory properties.
  • Cytokine Modulation : By affecting signaling pathways such as NF-kB, it modulates the production of inflammatory cytokines .

Study on Antimicrobial Properties

A study designed new derivatives based on the 4-hydroxyquinoline scaffold to enhance antibacterial activity. The synthesized compounds were tested against various bacterial strains using MIC assays. Results indicated that modifications to the quinoline core significantly influenced antibacterial efficacy, with some derivatives exhibiting promising results against resistant strains .

Study on Anti-inflammatory Activity

In another research effort focused on sepsis treatment, derivative 13a was evaluated for its anti-inflammatory properties in a mouse model. The results demonstrated that it not only inhibited cytokine release but also improved overall survival rates in treated animals. This positions derivative 13a as a potential candidate for further development in treating inflammation-related diseases .

Data Summary

Activity Type Target Key Findings
AntimicrobialBacterial strainsMIC values between 0.23 mg/mL - 0.70 mg/mL against E. coli and S. aureus
Anti-inflammatoryCytokine productionSignificant inhibition of IL-6 and TNF-α; improved survival in sepsis models

Q & A

Q. How can researchers optimize the synthesis of 4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For quinoline derivatives like this compound, key steps include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures may improve cyclization .
  • Catalyst Use : Acidic or basic catalysts (e.g., H₂SO₄, Et₃N) can accelerate condensation and cyclization steps .
  • Temperature Control : Moderate heating (80–100°C) balances reaction kinetics and thermal stability of intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR : ¹H and ¹³C NMR confirm the dihydroquinoline scaffold and substituent positions (e.g., hydroxyl at C4, carboxamide at C3) .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ validate carbonyl groups (2-oxo, carboxamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does substituent variation in the quinoline nucleus influence biological activity?

  • Methodological Answer : Structure-activity relationships (SAR) are studied via:
  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at positions C6/C7 and compare bioactivity .
  • In Vitro Assays : Test analogs for receptor binding (e.g., cannabinoid CB2) or enzyme inhibition .
  • Computational Docking : Predict binding affinities using molecular modeling tools (e.g., AutoDock) .

Advanced Research Questions

Q. How does polymorphism affect the pharmacological properties of this compound?

  • Methodological Answer : Polymorphism impacts solubility and bioavailability. To address this:
  • Crystallization Screening : Use solvent/antisolvent systems to isolate polymorphs; characterize via XRD and DSC .
  • In Vivo Comparison : Administer polymorphs in animal models to assess pharmacokinetic differences (e.g., AUC, Cₘₐₓ) .
  • Stability Testing : Monitor polymorphic transitions under stress conditions (humidity, temperature) .

Q. What computational strategies can predict reaction pathways for synthesizing novel dihydroquinoline derivatives?

  • Methodological Answer : Quantum chemical calculations and AI-driven tools are key:
  • Reaction Path Search : Use software (e.g., Gaussian, COMSOL) to model intermediates and transition states .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) .
  • Feedback Loops : Integrate experimental data into computational workflows to refine predictions iteratively .

Q. How should researchers resolve contradictory data in SAR studies of dihydroquinoline analogs?

  • Methodological Answer : Contradictions arise from assay variability or unaccounted variables. Mitigation strategies include:
  • Assay Replication : Repeat experiments across independent labs with standardized protocols .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using R or Python for statistical modeling) .
  • Cross-Disciplinary Review : Engage computational chemists to reconcile experimental and theoretical results .

Q. What environmental safety protocols are essential for handling this compound in aquatic toxicity studies?

  • Methodological Answer : Follow OECD guidelines for ecotoxicology:
  • Acute Toxicity Tests : Expose Daphnia magna or zebrafish embryos to graded concentrations; measure LC₅₀ .
  • Biodegradation Assays : Monitor compound breakdown in simulated wastewater using HPLC-MS .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration or chemical treatment .

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